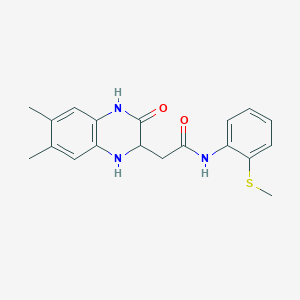

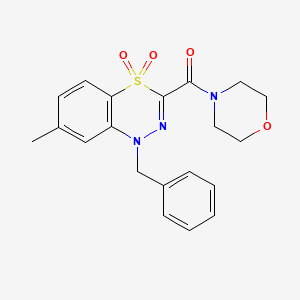

![molecular formula C17H20N2O6 B2869685 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide CAS No. 899963-24-7](/img/structure/B2869685.png)

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Pharmacological Activity

Anticonvulsant Activity and Synthesis Approaches : Research on analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, which showed significant anti-electroshock seizure activity, included the synthesis of several benzyloxy compounds with notable anticonvulsant properties. The study employed Topliss structure-activity and Craig plot analytical approaches, along with CLOG P analysis, to correlate physicochemical parameters with anticonvulsant activity (Farrar et al., 1993).

Antihypertensive Agents : A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized and evaluated for their potential as antihypertensive agents in models of spontaneous hypertension. Certain derivatives showed promising results, pointing to the potential utility of such compounds in developing new antihypertensive medications (Caroon et al., 1981).

Anti-inflammatory Pharmaceuticals : The development of NOSH-aspirin, a hybrid molecule releasing nitric oxide and hydrogen sulfide, demonstrated potent anti-inflammatory properties. This compound, along with others in its class, showed significant cell growth inhibitory properties across various cancer cell lines, highlighting its potential as a novel class of anti-inflammatory pharmaceuticals (Kodela et al., 2012).

Structural and Mechanistic Insights

Molecular Structure and Drug Resistance : An investigation into the antitubercular drug candidate BTZ043, targeting the DprE1 subunit of decaprenylphosphoryl-β-d-ribose 2′-epimerase, provided crucial insights into benzothiazinone resistance mechanisms. The study established a baseline susceptibility for Mycobacterium tuberculosis strains before clinical trials, emphasizing the importance of monitoring for potential resistance development (Pasca et al., 2010).

Crystal Structure Analysis : The crystal structure analysis of active compounds offers deep insights into their potential mechanisms of action and interactions with biological targets. For instance, the crystal structure elucidation of the antitubercular benzothiazinone BTZ043 highlighted the compound's promise as an antitubercular drug candidate, providing a foundation for further drug development efforts (Richter et al., 2022).

properties

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6/c20-15(18-8-12-9-24-17(25-12)5-1-2-6-17)16(21)19-11-3-4-13-14(7-11)23-10-22-13/h3-4,7,12H,1-2,5-6,8-10H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWJUGHLMFLHAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

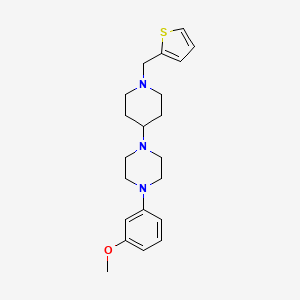

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2869602.png)

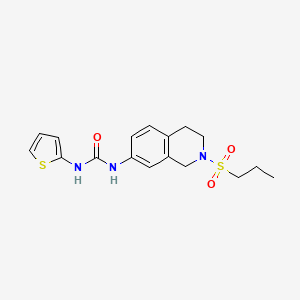

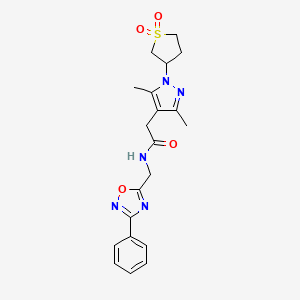

![7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2869604.png)

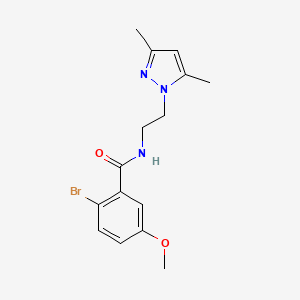

![3-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2869612.png)

![1-{4-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-6-chloroquinazolin-2-yl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B2869620.png)

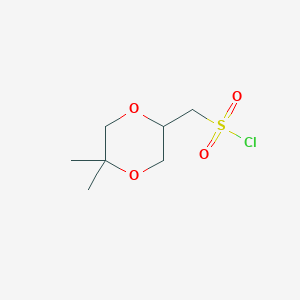

![(1-methyl-1H-1,2,3-triazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2869622.png)

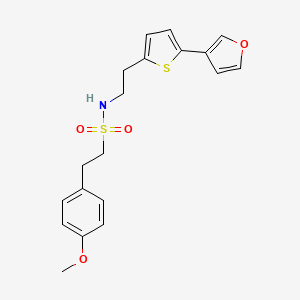

![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869623.png)